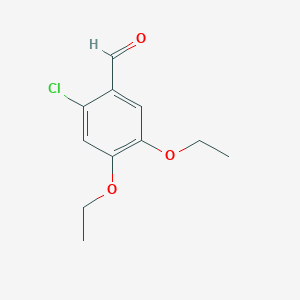

2-Chloro-4,5-diethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

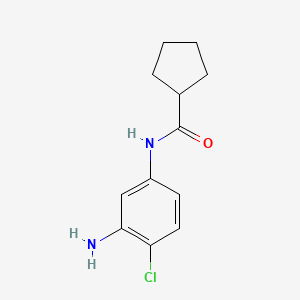

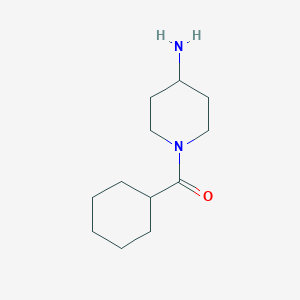

2-Chloro-4,5-diethoxybenzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It is also used in the preparation of psychoactive drugs .

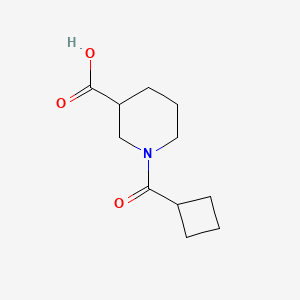

Molecular Structure Analysis

The molecular formula of 2-Chloro-4,5-diethoxybenzaldehyde is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

2-Chloro-4,5-diethoxybenzaldehyde has a molecular weight of 228.68 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 51.3±0.3 cm3 .Aplicaciones Científicas De Investigación

Solubility and Activity Coefficients : Research on related compounds, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde, provides insights into their solubility in water and the calculation of infinite dilution activity coefficients. This is significant for understanding their behavior in different temperature ranges and solvents, which is crucial for various chemical processes and pharmaceutical applications (Larachi et al., 2000).

Catalyst in Chemical Reactions : 2-Hydroxybenzaldehydes, a category that includes compounds similar to 2-Chloro-4,5-diethoxybenzaldehyde, have been used in reactions with alkynes, alkenes, or allenes. These reactions are facilitated by a rhodium-based catalyst system, highlighting the potential use of such compounds in organic synthesis and catalysis (Kokubo et al., 1999).

Antibacterial Activity : Studies on Schiff bases derived from benzaldehydes including 2-amino-4-chloro compounds, indicate potential antibacterial properties. This suggests that 2-Chloro-4,5-diethoxybenzaldehyde derivatives could be explored for antibacterial applications (Chohan et al., 2003).

Gas Chromatographic Analyses : Chlorinated hydroxybenzaldehydes have been analyzed using gas-liquid chromatography, a technique that could be applicable to 2-Chloro-4,5-diethoxybenzaldehyde for separation and analysis purposes (Korhonen & Knuutinen, 1984).

Solid Phase Organic Synthesis : Benzaldehyde derivatives are investigated for use as linkers in solid phase organic synthesis. This highlights the potential of 2-Chloro-4,5-diethoxybenzaldehyde in the synthesis of complex organic molecules (Swayze, 1997).

Synthesis of Chalcone Derivatives : Research on the synthesis of chalcone derivatives from halogenated vanillin, a structurally related compound, and their antioxidant activity demonstrates the potential application of 2-Chloro-4,5-diethoxybenzaldehyde in creating novel antioxidants (Rijal et al., 2022).

Propiedades

IUPAC Name |

2-chloro-4,5-diethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKNITXEMJJPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598882 |

Source

|

| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-diethoxybenzaldehyde | |

CAS RN |

832677-75-5 |

Source

|

| Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

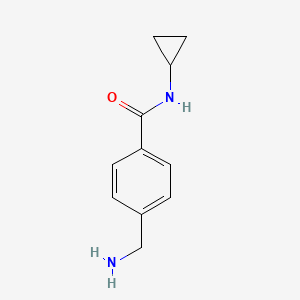

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)